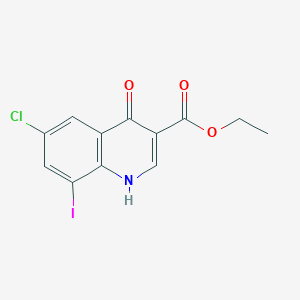
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine or iodine monochloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Hydrolysis: Formation of 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
科学的研究の応用
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various quinolone-based drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinolone antibiotics and their interaction with bacterial enzymes.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of chlorine and iodine atoms enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial potency.
類似化合物との比較
Ethyl 6-chloro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives such as:
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the iodine substituent, which may result in lower antibacterial activity.
Ethyl 6-fluoro-8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluorine substitution can enhance the compound’s stability and bioavailability.
Ethyl 6-chloro-8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Bromine substitution may alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H9ClINO3 |
|---|---|
分子量 |
377.56 g/mol |
IUPAC名 |
ethyl 6-chloro-8-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
InChIキー |
CJSWTTXLMDICQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


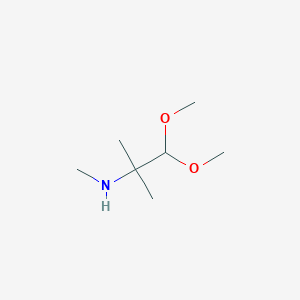

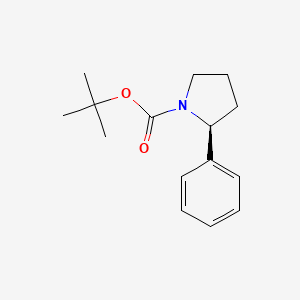
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
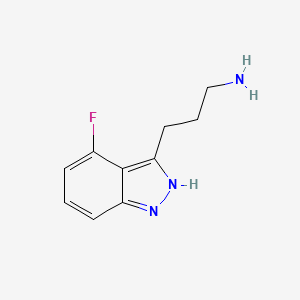
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)

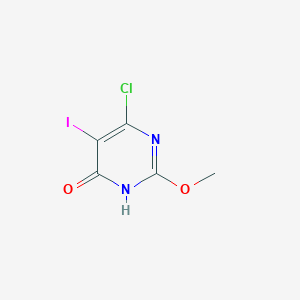

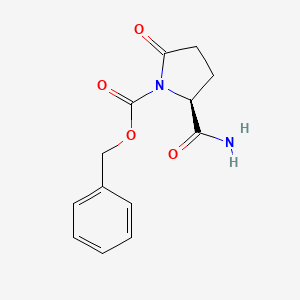
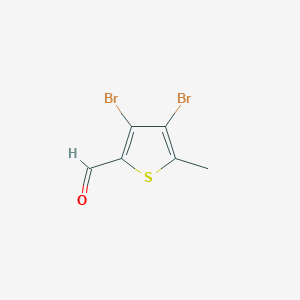
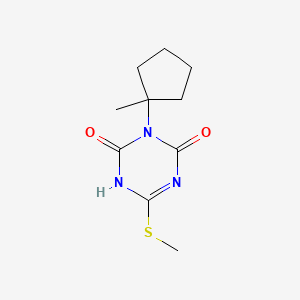
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
